N-(3-methoxybenzyl)-2-(thiophen-2-ylsulfonyl)acetamide
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Overview
Description
N-(3-methoxybenzyl)-2-(thiophen-2-ylsulfonyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a methoxybenzyl group, a thiophen-2-ylsulfonyl group, and an acetamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxybenzyl)-2-(thiophen-2-ylsulfonyl)acetamide typically involves the following steps:
Formation of the Methoxybenzyl Intermediate: The starting material, 3-methoxybenzyl chloride, undergoes a nucleophilic substitution reaction with a suitable amine to form the methoxybenzyl intermediate.
Introduction of the Thiophen-2-ylsulfonyl Group: The intermediate is then reacted with thiophene-2-sulfonyl chloride in the presence of a base, such as triethylamine, to introduce the thiophen-2-ylsulfonyl group.
Acetamide Formation: Finally, the compound is treated with acetic anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxybenzyl)-2-(thiophen-2-ylsulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophen-2-ylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-(3-methoxybenzyl)-2-(thiophen-2-ylsulfonyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methoxybenzyl)-2-(thiophen-2-ylsulfonyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(3-methoxybenzyl)-2-(thiophen-2-ylsulfonyl)ethanamide: Similar structure but with an ethanamide moiety.
N-(3-methoxybenzyl)-2-(thiophen-2-ylsulfonyl)propionamide: Similar structure but with a propionamide moiety.
Uniqueness
N-(3-methoxybenzyl)-2-(thiophen-2-ylsulfonyl)acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-thiophen-2-ylsulfonylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S2/c1-19-12-5-2-4-11(8-12)9-15-13(16)10-21(17,18)14-6-3-7-20-14/h2-8H,9-10H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWORGYGYYYICR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CS(=O)(=O)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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